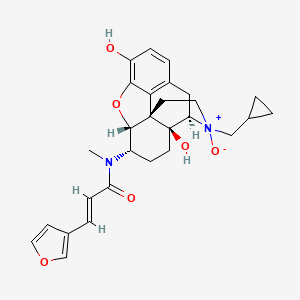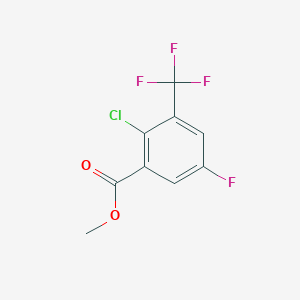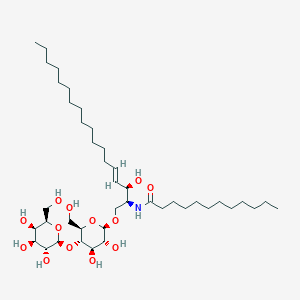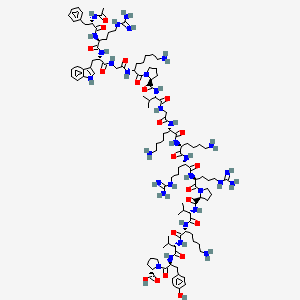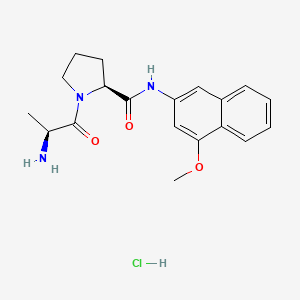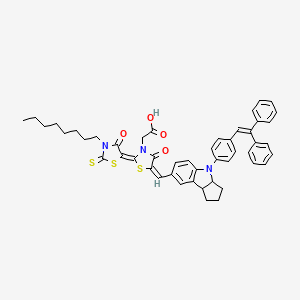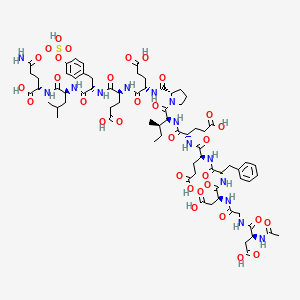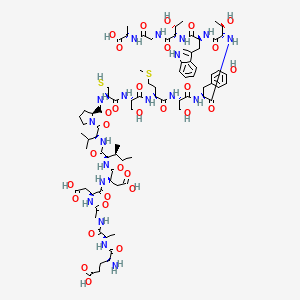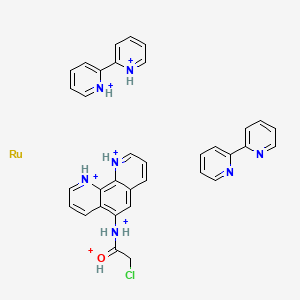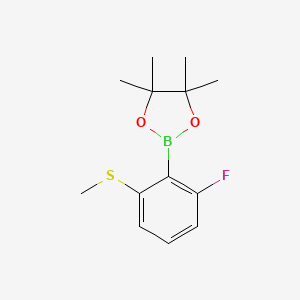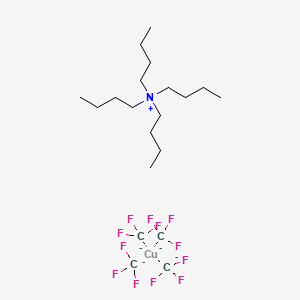
Tetrakis(trifluorometil)cuprato de tetrabutilamonio
Descripción general
Descripción
Tetrabutylammonium Tetrakis(trifluoromethyl)cuprate(III) is a chemical compound with the molecular formula C20H36CuF12N and a molecular weight of 582.04 . It is a solid at 20°C .
Molecular Structure Analysis
The molecular structure of Tetrabutylammonium Tetrakis(trifluoromethyl)cuprate consists of 20 carbon atoms, 36 hydrogen atoms, 1 copper atom, 12 fluorine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
Tetrabutylammonium Tetrakis(trifluoromethyl)cuprate is a white to almost white powder or crystal .Aplicaciones Científicas De Investigación
Síntesis orgánica: Bis(trifluorometilación) de arilaquinos
Este compuesto se utiliza en la bis(trifluorometilación) de arilaquinos, un proceso que introduce dos grupos trifluorometilo en moléculas orgánicas . Esta reacción es significativa en la síntesis de compuestos orgánicos complejos con posibles actividades farmacológicas.
Química medicinal: Desarrollo de fármacos fluorados
La introducción de grupos trifluorometilo en los fármacos puede mejorar su estabilidad metabólica, biodisponibilidad y afinidad de unión . El tetrakis(trifluorometil)cuprato de tetrabutilamonio juega un papel crucial en la fluoración de fármacos, lo que lo convierte en una herramienta valiosa en la química medicinal.
Ciencia de materiales: Agentes de recubrimiento fluorados
En la ciencia de materiales, este compuesto se utiliza para crear agentes de recubrimiento fluorados, proporcionando a los materiales una resistencia mejorada a los disolventes, los aceites y otras sustancias químicas . Estos recubrimientos son particularmente útiles en las industrias automotriz y aeroespacial.
Catálisis: Reacciones catalizadas por cobre
Al actuar como catalizador de cobre, facilita diversas reacciones químicas, incluidos procesos de acoplamiento y ciclación . Estas reacciones son fundamentales en la producción de productos químicos finos y polímeros.
Agroquímica: Síntesis de pesticidas
La capacidad del compuesto para introducir grupos trifluorometilo también se explota en la síntesis de pesticidas . Estos pesticidas fluorados presentan una mayor eficacia y longevidad en comparación con sus homólogos no fluorados.
Ciencia ambiental: Estudios de trazadores
Debido a su distintiva firma química, el this compound se puede utilizar en estudios de trazadores ambientales para rastrear el movimiento y la distribución de contaminantes .
Electroquímica: Electrolitos fluorados
Por último, en el campo de la electroquímica, se está investigando este compuesto por su posible uso en electrolitos fluorados para baterías y pilas de combustible . Los grupos trifluorometilo podrían conferir propiedades deseables como una mejor conductividad iónica y estabilidad térmica.
Mecanismo De Acción
The mechanism of action of Tetrabutylammonium tetrakis(trifluoromethyl)cuprate is not fully understood. However, it is believed that the reduction of copper(II) chloride to copper(I) chloride is the key step in the reaction. This is because copper(I) chloride is a strong reducing agent, which allows it to reduce other compounds, such as peptides and nucleotides, to their respective monomers. The copper(I) chloride is also able to form complexes with other molecules, which can be used to modify proteins and other biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tetrabutylammonium tetrakis(trifluoromethyl)cuprate are not fully understood. However, it is believed that the copper(I) chloride produced by the reaction can have a variety of effects on proteins and other biological molecules. For example, it can be used to modify proteins by forming complexes with them, which can alter their structure and function. In addition, it can also be used to reduce peptides and nucleotides to their respective monomers, which can affect the structure and function of proteins and other biological molecules.
Advantages and Limitations for Laboratory Experiments
The use of Tetrabutylammonium tetrakis(trifluoromethyl)cuprate in laboratory experiments has several advantages. One advantage is that it is relatively easy to synthesize, as it can be synthesized from commercially available reagents. In addition, it is relatively stable and can be stored for long periods of time. Furthermore, it is also relatively inexpensive, making it an attractive option for laboratory experiments.
However, there are also some limitations to the use of Tetrabutylammonium tetrakis(trifluoromethyl)cuprate in laboratory experiments. One limitation is that it is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it is also not very stable in the presence of strong acids and bases, which can limit its use in certain reactions. Finally, it is also not very soluble in organic solvents, which can limit its use in certain reactions.
Direcciones Futuras
The use of Tetrabutylammonium tetrakis(trifluoromethyl)cuprate in scientific research is still in its early stages, and there are a number of potential future directions that could be explored. One potential direction is to further study the mechanism of action of Tetrabutylammonium tetrakis(trifluoromethyl)cuprate and its effects on proteins and other biological molecules. In addition, further research could be done to explore the potential applications of Tetrabutylammonium tetrakis(trifluoromethyl)cuprate in other fields, such as medicine and materials science. Finally, further research could be done to explore the potential of using Tetrabutylammonium tetrakis(trifluoromethyl)cuprate in the synthesis of new compounds and in catalysis.
Safety and Hazards
This compound is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs .
Propiedades
IUPAC Name |
copper;tetrabutylazanium;trifluoromethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.4CF3.Cu/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4*2-1(3)4;/h5-16H2,1-4H3;;;;;/q+1;4*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKMOBXWIMXGQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36CuF12N-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152376-94-8 | |
| Record name | Tetrabutylammonium Tetrakis(trifluoromethyl)cuprate(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-Methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-(trimethylsilyloxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1495736.png)

